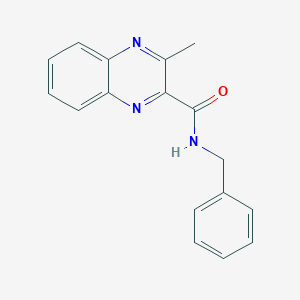
N-Benzyl-3-methylquinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-3-methylquinoxaline-2-carboxamide is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoxaline core with a benzyl group and a carboxamide functional group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
N-Benzyl-3-methylquinoxaline-2-carboxamide can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with a suitable aldehyde, followed by cyclization and subsequent functionalization. For instance, the condensation of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst can yield the intermediate, which is then cyclized to form the quinoxaline core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions
N-Benzyl-3-methylquinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have different biological activities.
Reduction: Reduction reactions can convert the carboxamide group to an amine, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Aminoquinoxalines
Substitution: Various substituted quinoxalines with different functional groups
科学的研究の応用
N-Benzyl-3-methylquinoxaline-2-carboxamide has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Industry: The compound is utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties
作用機序
The mechanism of action of N-Benzyl-3-methylquinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. Molecular docking studies have shown that it can bind to human DNA topoisomerase and vascular endothelial growth factor receptor, indicating its potential as an antineoplastic agent .
類似化合物との比較
Similar Compounds
- N-Phenylquinoxaline-2-carboxamide
- N-(Naphthalen-1-ylmethyl)quinoxaline-2-carboxamide
- Quinoxaline-2-carboxamide derivatives
Uniqueness
N-Benzyl-3-methylquinoxaline-2-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the benzyl group enhances its lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the carboxamide group provides opportunities for further functionalization, making it a versatile scaffold for drug development .
特性
CAS番号 |
112369-35-4 |
|---|---|
分子式 |
C17H15N3O |
分子量 |
277.32 g/mol |
IUPAC名 |
N-benzyl-3-methylquinoxaline-2-carboxamide |
InChI |
InChI=1S/C17H15N3O/c1-12-16(20-15-10-6-5-9-14(15)19-12)17(21)18-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21) |
InChIキー |
IKNJXYGERSHFQD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)NCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


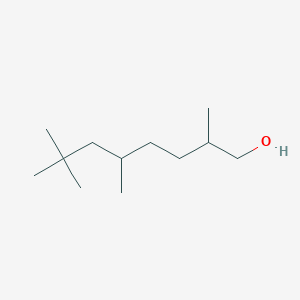
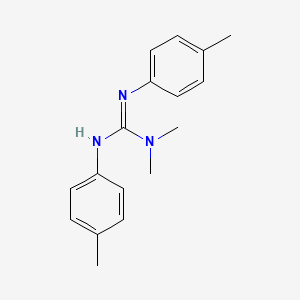
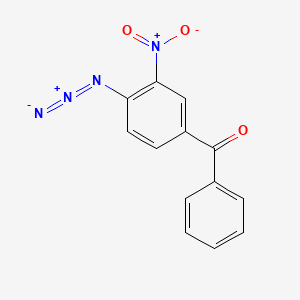
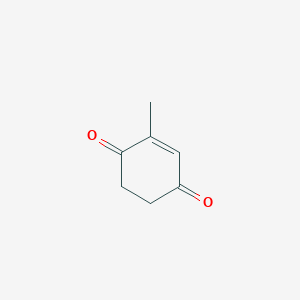
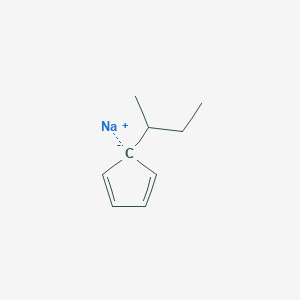
![2-[(E)-(Sulfooxy)diazenyl]pyrazine](/img/structure/B14310461.png)
![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)

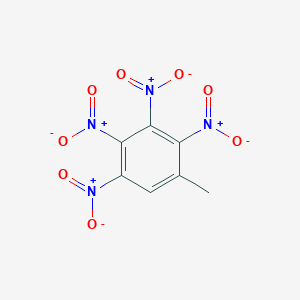
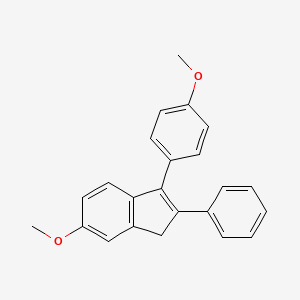
![8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14310485.png)
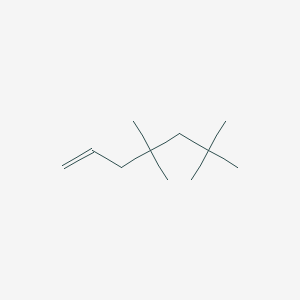
![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
![[(1-Phenylpropan-2-yl)amino]methanol](/img/structure/B14310514.png)
